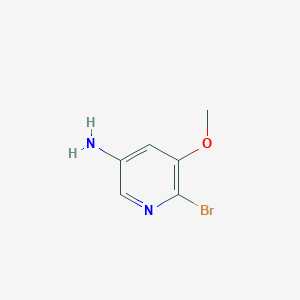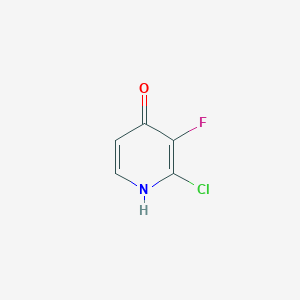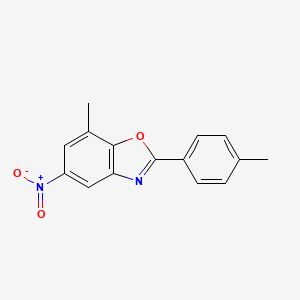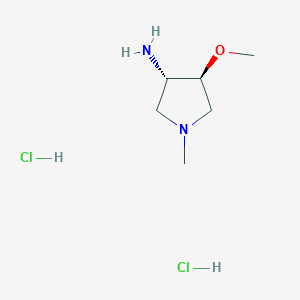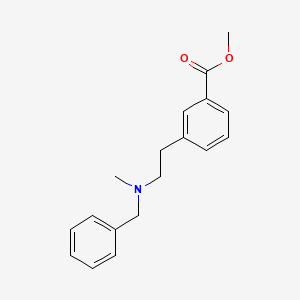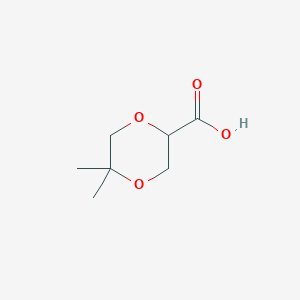
5,5-Dimethyl-1,4-dioxane-2-carboxylic acid
Vue d'ensemble
Description
“5,5-Dimethyl-1,4-dioxane-2-carboxylic acid” is a chemical compound with the CAS Number: 1509910-62-6 . It has a molecular weight of 160.17 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, Meldrum’s acid, a related compound, was synthesized in 1908 by the reaction between acetone and malonic acid in the presence of acetic anhydride and sulfuric acid . Another method involves the reaction of Meldrum’s acid with carbon disulfide and triethylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O4/c1-7(2)4-10-5(3-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 160.17 . It is recommended to be stored in a refrigerated environment .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Carboxylic Acid Derivatives
Research has demonstrated the synthesis of carboxylic acid derivatives, including those structurally related to 5,5-Dimethyl-1,4-dioxane-2-carboxylic acid, through reactions such as the interaction of benzo- and naphtho-1.3-dioxole-carboxylic acids and carbondioxide treatments to produce various carboxylic acids (Dallacker, Reichrath, & Schnackers, 1980).
Photochemical Transformations
Studies on photochemical transformations have been reported, including the Wolff rearrangement of diazo compounds related to this compound, leading to stable carboxylic acids or their esters under specific conditions (Nikolaev, Khimich, & Korobitsyna, 1985).
Biological and Material Applications
Lipase-catalyzed Synthesis
The synthesis of oligoesters from renewable resources, demonstrating potential applications of related dioxane derivatives in biobased polymers and materials. This highlights the utility of dioxane derivatives in sustainable chemistry and material science (Cruz-Izquierdo et al., 2015).
Carboxylation Reactions
The carboxylation of aryl- and alkenylboronic esters with CO2 catalyzed by rhodium compounds, yielding carboxylic acids, demonstrates a method potentially applicable to the synthesis or modification of this compound derivatives. This research underscores the significance of catalytic processes in developing functionalized carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Propriétés
IUPAC Name |
5,5-dimethyl-1,4-dioxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)4-10-5(3-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTBHQKOBPEMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CO1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
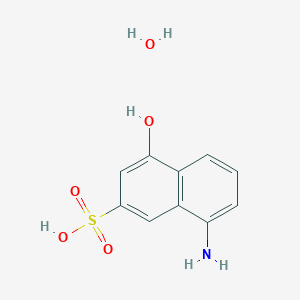
![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)
